molecular formula C5H10OS B1612170 (Oxolan-3-yl)methanethiol CAS No. 51171-23-4

(Oxolan-3-yl)methanethiol

Cat. No.: B1612170
CAS No.: 51171-23-4
M. Wt: 118.2 g/mol
InChI Key: JRKNQYISGWCMNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(Oxolan-3-yl)methanethiol can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a thiolating agent such as hydrogen sulfide or thiourea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the specific reagents and catalysts used.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of tetrahydrofuran and the thiolating agent, followed by purification steps such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Oxolan-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. Reactions are typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or tosylates as substrates, with the thiol acting as the nucleophile.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Corresponding alcohols (R-CH2OH).

    Substitution: Various substituted thiols depending on the substrate used.

Scientific Research Applications

(Oxolan-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol groups, such as redox reactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (Oxolan-3-yl)methanethiol involves its ability to interact with various molecular targets through its thiol group. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH3SH): A simple thiol with a similar sulfhydryl group but lacking the oxolane ring.

    Ethanethiol (C2H5SH): Another simple thiol with a longer carbon chain.

    Tetrahydrothiophene (C4H8S): A sulfur analog of tetrahydrofuran, with a sulfur atom replacing the oxygen in the ring.

Uniqueness

(Oxolan-3-yl)methanethiol is unique due to the presence of both the oxolane ring and the thiol group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis and research, distinguishing it from simpler thiols and other heterocyclic compounds.

Properties

IUPAC Name

oxolan-3-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c7-4-5-1-2-6-3-5/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNQYISGWCMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609151
Record name (Oxolan-3-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-23-4
Record name (Oxolan-3-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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